7-Bromo-4,6-dichloroquinolin-2(1H)-one
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Overview
Description
7-Bromo-4,6-dichloroquinolin-2(1H)-one: is a heterocyclic compound belonging to the quinoline family It is characterized by the presence of bromine and chlorine atoms at the 7th, 4th, and 6th positions, respectively, on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4,6-dichloroquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Cyclization: The formation of the quinoline ring structure can be accomplished through cyclization reactions involving appropriate starting materials, such as aniline derivatives and β-ketoesters, under acidic or basic conditions.
Oxidation: The final step involves the oxidation of the intermediate compounds to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and cyclization processes, optimized for high yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 7-Bromo-4,6-dichloroquinolin-2(1H)-one can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives with altered electronic properties.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl and other complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.
Major Products Formed:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides and other oxidized forms.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 7-Bromo-4,6-dichloroquinolin-2(1H)-one serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antimicrobial Agents: The compound and its derivatives have shown potential as antimicrobial agents, effective against various bacterial and fungal strains.
Anticancer Research: Some derivatives have been investigated for their anticancer properties, targeting specific cancer cell lines.
Industry:
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7-Bromo-4,6-dichloroquinolin-2(1H)-one depends on its specific application. In antimicrobial research, the compound may inhibit the growth of microorganisms by interfering with essential cellular processes, such as DNA replication or protein synthesis. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways.
Comparison with Similar Compounds
4,6-Dichloroquinoline: Lacks the bromine atom at the 7th position.
7-Bromoquinoline: Lacks the chlorine atoms at the 4th and 6th positions.
Quinolin-2(1H)-one: Lacks the halogen substituents.
Uniqueness: 7-Bromo-4,6-dichloroquinolin-2(1H)-one is unique due to the specific arrangement of bromine and chlorine atoms on the quinoline ring, which imparts distinct electronic and steric properties. This unique structure can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H4BrCl2NO |
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Molecular Weight |
292.94 g/mol |
IUPAC Name |
7-bromo-4,6-dichloro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H4BrCl2NO/c10-5-2-8-4(1-7(5)12)6(11)3-9(14)13-8/h1-3H,(H,13,14) |
InChI Key |
SEBFANWSPVYPJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)NC(=O)C=C2Cl |
Origin of Product |
United States |
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